Stachybotrysin B

Übersicht

Beschreibung

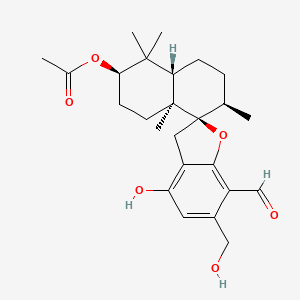

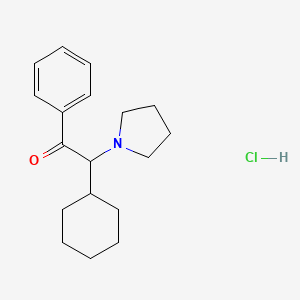

Stachybotrysin B is an analogue of a complex of phenylspirodrimanes isolated from the fungus, Stachybotrys chartarum . It was discovered by Chinese Key Research Institutes in 2017 . This compound is active against HIV but is not cytotoxic .

Synthesis Analysis

This compound is a natural compound that is synthesized by the fungus Stachybotrys chartarum . The synthesis of this compound is part of the fungus’s metabolic processes .Wissenschaftliche Forschungsanwendungen

Indoor Mold and Health Concerns

Research on Stachybotrys chartarum, which produces Stachybotrysin B among other compounds, shows concerns related to indoor mold exposure. The fungus is linked to various health issues, including respiratory, immunologic, neurologic, and oncologic disorders. Studies highlight the importance of examining mold-damaged environments to understand potential health impacts. However, evidence linking Stachybotrys directly to serious illness is inconclusive, underscoring the need for further research with objective illness markers and proper epidemiologic techniques (Kuhn & Ghannoum, 2003).

Molds, Mycotoxins, and Sick Building Syndrome

The mycotoxins produced by Stachybotrys chartarum, including this compound, are studied for their role in sick building syndrome (SBS). Research has found that these mycotoxins can be spread in buildings, remain toxic over time, and potentially contribute to health problems associated with SBS. This includes evidence of mycotoxins in the sera of individuals exposed to Stachybotrys in indoor environments, suggesting a link between exposure and health issues (Straus, 2009).

Wirkmechanismus

Target of Action

Stachybotrysin B, a phenylspirodrimane isolated from the fungus Stachybotrys chartarum, has been found to have significant activity against HIV . It also targets ABCB1-overexpression cells (KBv200, Hela/VCR) at non-cytotoxic concentrations . ABCB1 is a protein that is known to be involved in multidrug resistance (MDR) in cancer cells .

Mode of Action

This compound interacts with its targets by reversing multidrug resistance (MDR) in ABCB1-overexpression cells . This suggests that it may increase the intracellular concentration of substrate anti-cancer drugs .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the reversal of multidrug resistance (MDR). MDR is a phenomenon where cancer cells become resistant to a wide range of anti-cancer drugs. One of the most common mechanisms of MDR is the overexpression of ABC transporters, which actively pump out large amounts of chemotherapy drugs from cancer cells, thereby weakening the efficacy of chemotherapy drugs . This compound appears to counteract this mechanism, potentially leading to an increase in the intracellular concentration of substrate anti-cancer drugs .

Pharmacokinetics

It is known to be soluble in ethanol, methanol, dmf, or dmso

Result of Action

This compound has been shown to reverse multidrug resistance (MDR) in ABCB1-overexpression cells . This suggests that it may increase the effectiveness of anti-cancer drugs in these cells by increasing their intracellular concentration . Additionally, this compound has been found to have significant activity against HIV .

Action Environment

The action of this compound is influenced by the environment in which it is present. For instance, its solubility in various solvents suggests that it may be more effective in certain environments . Additionally, the fungus from which this compound is derived, Stachybotrys chartarum, is known to thrive in environments rich in cellulose . This could potentially influence the production and therefore the availability of this compound.

Biochemische Analyse

Biochemical Properties

Stachybotrysin B is involved in biochemical reactions that contribute to its antiviral and anticancer activities

Cellular Effects

This compound has been found to have cytotoxic effects on certain cell lines. It has shown cytotoxicity to K562, HeLa, and HL-60 cells . The compound influences cell function by inducing cytotoxicity, which may impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that its antiviral and anticancer activities may be related to its ability to increase the intracellular concentration of substrate anticancer drugs .

Eigenschaften

IUPAC Name |

[(2R,4aS,5R,6R,8aS)-7'-formyl-4'-hydroxy-6'-(hydroxymethyl)-1,1,4a,6-tetramethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-3H-1-benzofuran]-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O6/c1-14-6-7-20-23(3,4)21(30-15(2)28)8-9-24(20,5)25(14)11-17-19(29)10-16(12-26)18(13-27)22(17)31-25/h10,13-14,20-21,26,29H,6-9,11-12H2,1-5H3/t14-,20+,21-,24+,25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTZGKRXYRFKIF-UKDHAUJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=O)CO)O)C)OC(=O)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C(C(=C4O3)C=O)CO)O)(CC[C@H](C2(C)C)OC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hexadecanoic acid, 1-[[(1-oxopentadecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3025947.png)

![Octadecanoic acid, 2-[(1-oxodecyl)oxy]-3-[(1-oxooctyl)oxy]propyl ester](/img/structure/B3025948.png)

![8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol](/img/structure/B3025951.png)

![1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate](/img/structure/B3025954.png)

![Pentanamide, 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-](/img/structure/B3025957.png)

![Methyl (1R,7R,8S,17S)-8,13,15,20,22-pentahydroxy-24-methyl-11,18,27-trioxo-6-oxaheptacyclo[15.10.2.01,19.03,16.05,14.07,12.021,26]nonacosa-3,5(14),12,15,19,21(26),22,24,28-nonaene-7-carboxylate](/img/structure/B3025961.png)

![2-(2-chlorophenyl)-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-6-ol](/img/structure/B3025969.png)